molecular formula C12H12N2O2S B12743539 Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione CAS No. 95110-37-5

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione

Cat. No.: B12743539
CAS No.: 95110-37-5
M. Wt: 248.30 g/mol
InChI Key: XJYFQUFHOMGZGL-UHFFFAOYSA-N
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Description

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that combines a thiazole ring fused with a pyrazine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione is unique due to its specific fusion of a thiazole ring with a pyrazine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds .

Properties

CAS No.

95110-37-5

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

7-phenyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

InChI

InChI=1S/C12H12N2O2S/c15-11-6-13(9-4-2-1-3-5-9)12(16)10-7-17-8-14(10)11/h1-5,10H,6-8H2

InChI Key

XJYFQUFHOMGZGL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2CS1)C3=CC=CC=C3

Origin of Product

United States

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